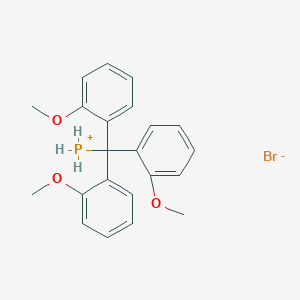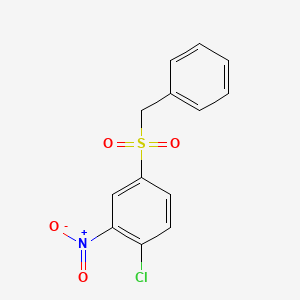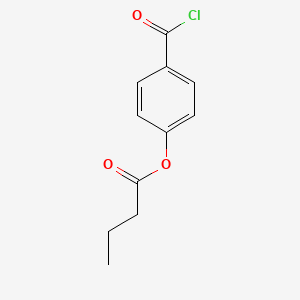
4-(Chlorocarbonyl)phenyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorocarbonyl)phenyl butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a chlorocarbonyl group attached to a phenyl ring, which is further connected to a butanoate group. Its unique structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing esters, including 4-(Chlorocarbonyl)phenyl butanoate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. For this compound, the reaction typically involves the following steps:
Preparation of the acid chloride: The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Esterification: The acid chloride is then reacted with butanol in the presence of a base, such as pyridine, to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorocarbonyl)phenyl butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to form the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄), the ester can be reduced to form an alcohol.
Substitution: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Amides.
Scientific Research Applications
4-(Chlorocarbonyl)phenyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of perfumes and flavoring agents due to its ester structure.
Mechanism of Action
The mechanism of action of 4-(Chlorocarbonyl)phenyl butanoate involves its ability to undergo nucleophilic acyl substitution reactions. The chlorocarbonyl group is highly reactive and can be attacked by nucleophiles, leading to the formation of various derivatives. This reactivity makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a simpler structure, used as a solvent.
Methyl butanoate: An ester with a fruity odor, used in flavoring agents.
Isopropyl butanoate: Similar ester structure, used in perfumes.
Uniqueness
4-(Chlorocarbonyl)phenyl butanoate is unique due to the presence of the chlorocarbonyl group attached to a phenyl ring. This structure imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial production.
Properties
CAS No. |
61096-97-7 |
|---|---|
Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
(4-carbonochloridoylphenyl) butanoate |
InChI |
InChI=1S/C11H11ClO3/c1-2-3-10(13)15-9-6-4-8(5-7-9)11(12)14/h4-7H,2-3H2,1H3 |
InChI Key |
WKAGYCUGWKXUFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


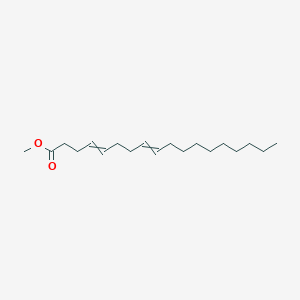

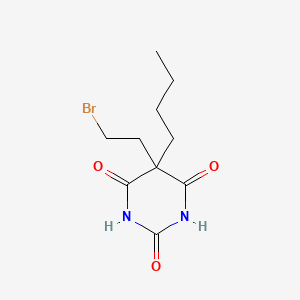
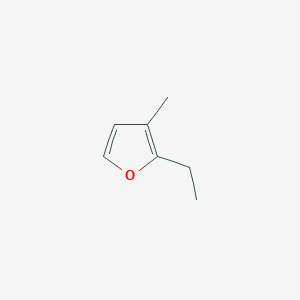
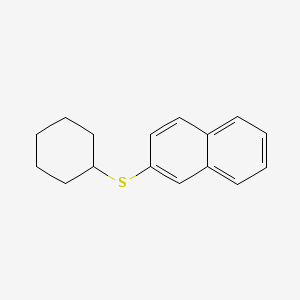
![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)
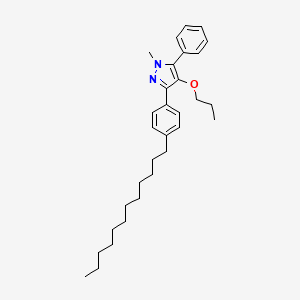
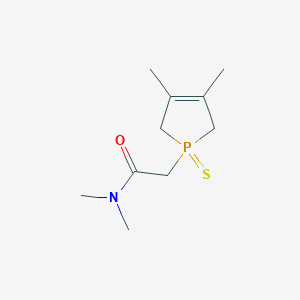
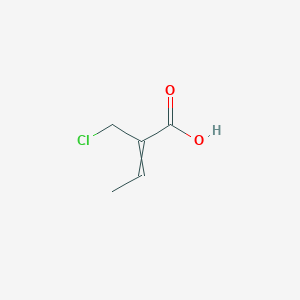
![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
